

Spectroscopic Profile of 2-Bromo-1-(4-iodophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-1-(4-iodophenyl)ethanone
Cat. No.:	B185315

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic data for the organic compound **2-Bromo-1-(4-iodophenyl)ethanone**, a valuable intermediate in various fields of chemical synthesis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant interest to researchers, scientists, and professionals in drug development and materials science.

Core Spectroscopic Data

The structural characterization of **2-Bromo-1-(4-iodophenyl)ethanone** has been elucidated through a combination of spectroscopic techniques. The quantitative data from these analyses are summarized in the tables below, offering a clear and concise reference for identification and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (^1H) and Carbon-13 (^{13}C) NMR spectra were acquired to determine the carbon-hydrogen framework of the molecule.

Table 1: ^1H NMR Spectroscopic Data for **2-Bromo-1-(4-iodophenyl)ethanone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.87	Doublet (d)	2H	8.4	Ar-H
7.69	Doublet (d)	2H	8.4	Ar-H
4.40	Singlet (s)	2H	N/A	-CH ₂ Br

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for **2-Bromo-1-(4-iodophenyl)ethanone**

Chemical Shift (δ) ppm	Assignment
190.8	C=O
138.3	Ar-C
133.3	Ar-C
130.3	Ar-C
102.3	Ar-C-I
30.4	-CH ₂ Br

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

Infrared spectroscopy was employed to identify the key functional groups present in the molecule. The characteristic absorption bands are detailed in the following table.

Table 3: FT-IR Spectroscopic Data for **2-Bromo-1-(4-iodophenyl)ethanone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1685	Strong	C=O (Aryl ketone) stretching
~1580	Medium	C=C (Aromatic ring) stretching
~1270	Medium	C-C(=O)-C stretching and bending
~820	Strong	C-H out-of-plane bending (para-disubstituted)
~500-600	Medium-Strong	C-I stretching
~600-700	Medium-Strong	C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry was utilized to determine the molecular weight and analyze the fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for **2-Bromo-1-(4-iodophenyl)ethanone**

m/z	Relative Abundance	Assignment
324/326	Moderate	[M] ⁺ (Molecular ion with Br isotopes)
231	High	[M - Br - H] ⁺
203	High	[M - Br - CO] ⁺
76	High	[C ₆ H ₄] ⁺

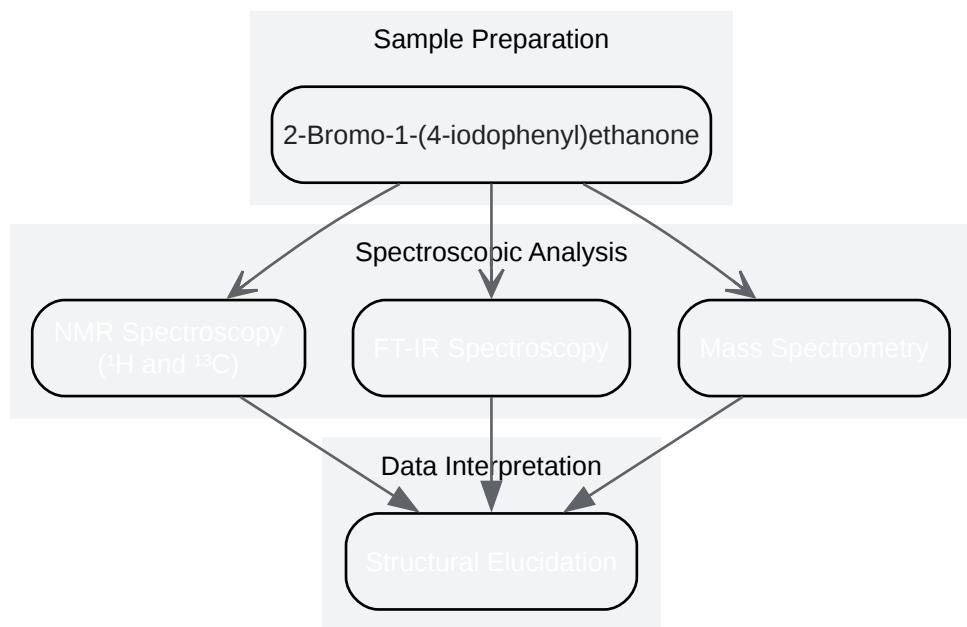
Experimental Protocols

The following sections provide an overview of the methodologies typically employed for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A sample of **2-Bromo-1-(4-iodophenyl)ethanone** (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer. For ^1H NMR, data is typically acquired over a spectral width of 0-10 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled spectrum is obtained over a range of 0-200 ppm.

FT-IR Spectroscopy


The FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of the solid sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet. The spectrum is recorded over the range of 4000-400 cm^{-1} on an FT-IR spectrometer.

Mass Spectrometry

Mass spectral data is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. For GC-MS analysis, a dilute solution of the compound in a volatile solvent is injected into the GC. The compound is then ionized in the mass spectrometer, typically by electron ionization (EI) at 70 eV. The resulting mass spectrum is recorded over a mass range of m/z 50-400.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of an organic compound like **2-Bromo-1-(4-iodophenyl)ethanone** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **2-Bromo-1-(4-iodophenyl)ethanone**.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-1-(4-iodophenyl)ethanone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b185315#spectroscopic-data-nmr-ir-ms-of-2-bromo-1-4-iodophenyl-ethanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com